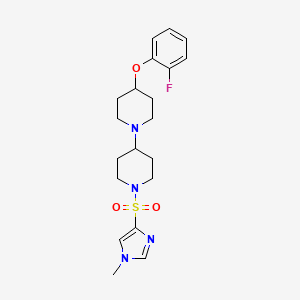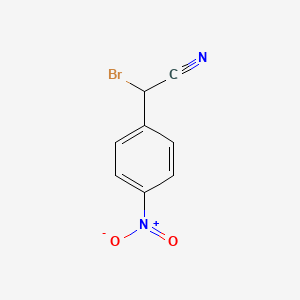![molecular formula C23H21FN6O2 B2493436 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251550-99-8](/img/structure/B2493436.png)
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives, including compounds similar to our chemical of interest, involves a multi-step process that typically begins with the formation of a base triazolo-pyridazine structure. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using a one-pot mode involving pyridine and 3,6-dichloropyridazine along with 5-(3-methyl-phenyl)tetrazole in toluene. Subsequent steps involved conjugating corresponding secondary amines to afford the target compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been performed using various spectroscopic techniques such as IR, NMR, and MS. The structure of these compounds is characterized by the presence of triazolo-pyridazine ring systems, which are often synthesized to explore their pharmacological activities. Detailed structural elucidation allows for the understanding of the compounds' interactions at the molecular level, which is crucial for the development of therapeutically active agents.
Chemical Reactions and Properties
The chemical reactivity of triazolo-pyridazine derivatives involves interactions that are significant in medicinal chemistry for the development of pharmaceutical agents. For example, the genotoxicity of a related compound was investigated to understand its mutagenic potential, revealing that metabolic bioactivation could lead to genotoxicity, which is an important consideration in drug development (Gunduz et al., 2018).
Scientific Research Applications
Anticancer Potential
- Androgen Receptor Downregulation in Prostate Cancer : The molecule has been investigated for its potential in downregulating androgen receptors, which is significant in the treatment of advanced prostate cancer. A specific derivative, AZD3514, has shown promise in Phase I clinical trials (Bradbury et al., 2013).
Antidiabetic Applications
- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Certain derivatives of this compound have been synthesized and evaluated for their potential as antidiabetic medications through DPP-4 inhibition. Some derivatives exhibited strong inhibition potential, indicating their utility in diabetic treatment (Bindu et al., 2019).
Neuropharmacological Effects
- 5-HT2 Antagonist Activity : Derivatives of this compound have demonstrated potent 5-HT2 antagonist activity, which is relevant in the context of neuropharmacology, particularly for conditions involving serotonin receptors (Watanabe et al., 1992).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met kinase, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
If we consider the potential inhibition of c-met kinase, this would impact several key cellular pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
If we consider the potential inhibition of c-met kinase, this could result in decreased cell proliferation and survival, potentially leading to the death of cancer cells .
Future Directions
properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-12-14-28(15-13-27)22(31)16-29-23(32)30-21(26-29)11-10-20(25-30)17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKIZXGSTSRNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)


![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)